molecular formula C13H18BNO3 B14864192 (6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester

(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14864192
M. Wt: 247.10 g/mol
InChI Key: QZEAZDNAKNFSKV-UHFFFAOYSA-N
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Description

(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-formyl-4-methylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester
  • 2-Formylphenylboronic acid pinacol ester

Uniqueness

(6-Formyl-4-methylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both a formyl group and a boronic ester allows for versatile transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H18BNO3/c1-9-6-10(8-16)15-11(7-9)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3

InChI Key

QZEAZDNAKNFSKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C

Origin of Product

United States

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